4-Ethoxy-4-oxobutylzinc bromide

Catalog No.
S1800357
CAS No.
131379-39-0
M.F
C6H11BrO2Zn
M. Wt
260.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-4-oxobutylzinc bromide

CAS Number

131379-39-0

Product Name

4-Ethoxy-4-oxobutylzinc bromide

IUPAC Name

bromozinc(1+);ethyl butanoate

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.44

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

SMILES

CCOC(=O)CC[CH2-].[Zn+]Br

This compound is not found naturally and is synthesized for specific research purposes. Its significance lies in its ability to participate in various coupling reactions, particularly the Negishi cross-coupling reaction, which allows for the formation of carbon-carbon bonds between different organic molecules []. This makes EZB a valuable tool for researchers studying the synthesis of complex organic molecules, including pharmaceuticals and functional materials.


Molecular Structure Analysis

The molecular structure of EZB features a central zinc (Zn) atom bonded to four different groups:

  • An ethoxy group (CH3CH2O-) attached to the fourth carbon atom of the chain.
  • A keto group (C=O) on the same carbon as the ethoxy group.
  • A butyl chain (CH2CH2CH2CH2) connecting the ethoxy and keto groups to the zinc atom.
  • A bromine atom (Br) completes the coordination sphere of the zinc atom.

The presence of the keto group activates the adjacent carbon for nucleophilic attack, making EZB a good nucleophile in Negishi reactions.


Chemical Reactions Analysis

Synthesis

EZB is typically synthesized from readily available starting materials. One common method involves the reaction between 4-ethoxy-4-oxobutyric acid and diethylzinc in the presence of a Lewis acid catalyst [].

CH3CH2OCH2CO2H + Et2Zn + Lewis Acid -> CH3CH2OCH2COCH2ZnBr

(Et = Ethyl)

Key Reaction: Negishi Cross-Coupling

EZB's primary application lies in the Negishi cross-coupling reaction. This reaction allows the formation of a carbon-carbon bond between an sp2 hybridized carbon (from an alkenyl halide) and the alpha carbon of the keto group in EZB. A palladium catalyst facilitates this reaction.

R-X + CH3CH2OCH2COCH2ZnBr + Pd catalyst -> R-CH2CH2OCH2COCH3 + ZnBrX

(R = organic group, X = halogen)

Here, the organic group (R) from the alkenyl halide (R-X) couples with the carbon adjacent to the keto group in EZB, forming a new carbon-carbon bond. The Negishi reaction offers a versatile tool for constructing complex organic molecules with precise control over the product structure.

Other Potential Reactions

Physical And Chemical Properties Analysis

  • A colorless to light yellow liquid at room temperature.
  • Soluble in organic solvents like tetrahydrofuran (THF), a common solvent used in Negishi reactions [].
  • Air and moisture sensitive, likely due to the reactivity of the zinc-bromine bond.

Dates

Modify: 2023-08-15

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